4-Methoxy-2,3,5-trimethylpyridine (CAS No: 109371-19-9) is an organic compound synthesized as a building block for the preparation of gastric-acid inhibiting compounds. PubChem, National Institutes of Health: )
A new and efficient synthesis method for 4-Methoxy-2,3,5-trimethylpyridine was described in research published in 2011. This method involves the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate, followed by a series of chemical reactions including chlorination, hydrogenolysis, and methoxylation. )
The primary research application of 4-Methoxy-2,3,5-trimethylpyridine lies in its use as a building block for the synthesis of various gastric-acid inhibiting compounds. These compounds are being investigated for their potential in the treatment and management of peptic ulcers, gastroesophageal reflux disease (GERD), and other acid-related stomach disorders. )
4-Methoxy-2,3,5-trimethylpyridine is an organic compound with the molecular formula C₉H₁₃N₁O. It features a pyridine ring substituted with three methyl groups and a methoxy group at specific positions. This compound is recognized for its role as a building block in various chemical syntheses, particularly in pharmaceuticals. Its structure contributes to its unique reactivity and biological properties.
The synthesis of 4-Methoxy-2,3,5-trimethylpyridine typically involves nucleophilic substitution reactions. One common method includes the substitution of chlorine in a precursor compound with a methoxide ion, leading to the formation of the desired product . Additionally, it can undergo oxidation to form its N-oxide derivative, expanding its utility in synthetic applications .
Research indicates that 4-Methoxy-2,3,5-trimethylpyridine exhibits significant biological activity. It serves as a key intermediate in the synthesis of various pharmaceutical agents, including proton pump inhibitors like Omeprazole, which are used to reduce gastric acid secretion . The compound's ability to inhibit specific enzymes contributes to its therapeutic potential.
Several synthesis methods have been documented for 4-Methoxy-2,3,5-trimethylpyridine:
These methods highlight the versatility of 4-Methoxy-2,3,5-trimethylpyridine in synthetic organic chemistry.
4-Methoxy-2,3,5-trimethylpyridine finds applications primarily in:
Interaction studies involving 4-Methoxy-2,3,5-trimethylpyridine focus on its role as a building block in drug design and development. Its interactions with biological targets, such as enzymes involved in gastric acid secretion, are crucial for understanding its pharmacological effects. Furthermore, studies on its derivatives have provided insights into optimizing its efficacy and safety profiles.
Several compounds share structural similarities with 4-Methoxy-2,3,5-trimethylpyridine. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Methyl-3-picoline | Methyl group at position 2 | Used in agrochemicals; less biological activity |
3-Methoxy-4-methylpyridine | Methoxy and methyl groups at different positions | Exhibits different reactivity patterns |
4-Ethoxy-2,3,5-trimethylpyridine | Ethoxy group instead of methoxy | Altered solubility and reactivity compared to 4-Methoxy-2,3,5-trimethylpyridine |
These compounds highlight the unique characteristics of 4-Methoxy-2,3,5-trimethylpyridine while showcasing variations that influence their applications and biological activities.
The introduction of the methoxy group at the 4-position predominantly occurs via nucleophilic aromatic substitution (SNAr). A landmark synthesis involves the condensation of ethyl 3-amino-2-methyl-2-butenoate (3) and diethyl 2-methylmalonate (4), yielding 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone (5). Subsequent chlorination with phosphoryl chloride (POCl₃) generates 2,4-dichloro-3,5,6-trimethylpyridine (9a), which undergoes selective substitution with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 55–60°C (Scheme 1).
Table 1: Optimization of Methoxylation Conditions
Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
---|---|---|---|
Solvent | Ethanol | DMSO | 32% → 78% |
Temperature | 80°C | 55°C | Reduced side products |
Base | KOH | NaOMe | 15% higher conversion |
The DMSO system enhances oxygen nucleophilicity while stabilizing the transition state through polar aprotic effects. Side reactions involving C2-chlorine substitution are suppressed by steric hindrance from the 2-methyl group, as confirmed by NMR studies.
Selective dehalogenation of 2,4-dichloro-3,5,6-trimethylpyridine (9a) is critical for intermediate control. Hydrogenolysis with palladium on charcoal (Pd/C) under acidic conditions (H₂SO₄/EtOH) preferentially removes the C2-chlorine, yielding 4-chloro-2,3,5-trimethylpyridine (11) with 78% selectivity. In contrast, neutral conditions (NH₃/EtOH) promote full dechlorination to 2,3,5-trimethylpyridine (10), necessitating precise pH control (Table 2).
Table 2: Hydrogenolysis Selectivity Under Varied Conditions
Condition | Product | Selectivity | Key Factor |
---|---|---|---|
2 M H₂SO₄/EtOH | 11 (4-Cl) | 78% | Protonation of C4-Cl |
NH₃/EtOH, pH 9 | 10 (dechlorinated) | 92% | Base-mediated cleavage |
Zn/H₂O | 10 (dechlorinated) | 83% | Single-electron transfer |
Mechanistic studies suggest that H⁺ stabilizes the C4-chlorine intermediate through hydrogen bonding, disfavoring its removal. This pathway is corroborated by deuterium-labeling experiments showing H-D exchange exclusively at C4 under acidic conditions.
N-Oxidation of 4-methoxy-2,3,5-trimethylpyridine is achieved using m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–5°C, followed by pH-controlled workup (pH 4–5) to isolate 4-methoxy-2,3,5-trimethylpyridine N-oxide (13) in 95% purity. Iodine-mediated sulfonylation further demonstrates the N-oxide's reactivity, enabling C2-functionalization in 92% yield within 10 minutes.
Critical Oxidation Parameters:
The N-oxide's electronic effects were quantified via cyclic voltammetry, showing a 160 mV anodic shift compared to the parent pyridine, consistent with increased electron density at the nitrogen.
Protecting group strategies focus on preserving the methoxy group during functionalization. Temporary silylation (TBDMSCl) of the methoxy oxygen allows subsequent C3-methyl bromination, though this approach suffers from low regioselectivity (≤65%). Alternatively, in situ generation of the N-oxide acts as a self-protecting group, directing electrophiles to the C2 position with 89% selectivity.
Table 3: Protecting Group Efficacy
Strategy | Regioselectivity | Yield | Drawbacks |
---|---|---|---|
Silylation (TBDMS) | 65% C3 | 72% | Laborious deprotection |
N-Oxide formation | 89% C2 | 95% | Limited to N-oxide reactions |
Direct alkylation | 45% C4 | 81% | Poor functional group tolerance |
Density functional theory (DFT) calculations attribute the N-oxide's directing effect to a 12.3 kcal/mol stabilization of the C2 transition state via n→σ* interactions.
Irritant